BenchChemオンラインストアへようこそ!

1-(1-Phenyl-1H-imidazol-2-yl)piperazine

Cyclin-Dependent Kinase CDK2 Kinase Selectivity

1‑(1‑Phenyl‑1H‑imidazol‑2‑yl)piperazine (CAS 198209‑96‑0, C13H16N4, MW 228.29 g/mol) is a heterocyclic building block that combines a 1‑phenyl‑imidazole moiety with a piperazine ring through a direct C–N linkage [REFS‑1]. Its structural framework belongs to the N‑imidazoylpiperazine chemotype, which has demonstrated potent anti‑Trypanosoma cruzi activity in recent medicinal chemistry campaigns [REFS‑2] and serves as a privileged scaffold in cyclin‑dependent kinase (CDK) inhibitor development, exhibiting a distinct water‑bridged binding interaction with CDK2 Asp86 that confers kinase‑selectivity advantages [REFS‑3].

Molecular Formula C13H16N4
Molecular Weight 228.29 g/mol
CAS No. 198209-96-0
Cat. No. B3113749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Phenyl-1H-imidazol-2-yl)piperazine
CAS198209-96-0
Molecular FormulaC13H16N4
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NC=CN2C3=CC=CC=C3
InChIInChI=1S/C13H16N4/c1-2-4-12(5-3-1)17-11-8-15-13(17)16-9-6-14-7-10-16/h1-5,8,11,14H,6-7,9-10H2
InChIKeyGUIPUTNTMUWIHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1-Phenyl-1H-imidazol-2-yl)piperazine (CAS 198209-96-0): A Dual-Pharmacophore Piperazine Scaffold for Protozoan and Kinase-Targeted Research Procurement


1‑(1‑Phenyl‑1H‑imidazol‑2‑yl)piperazine (CAS 198209‑96‑0, C13H16N4, MW 228.29 g/mol) is a heterocyclic building block that combines a 1‑phenyl‑imidazole moiety with a piperazine ring through a direct C–N linkage [REFS‑1]. Its structural framework belongs to the N‑imidazoylpiperazine chemotype, which has demonstrated potent anti‑Trypanosoma cruzi activity in recent medicinal chemistry campaigns [REFS‑2] and serves as a privileged scaffold in cyclin‑dependent kinase (CDK) inhibitor development, exhibiting a distinct water‑bridged binding interaction with CDK2 Asp86 that confers kinase‑selectivity advantages [REFS‑3]. The compound is commercially available at ≥97% purity for research‑grade use [REFS‑4].

Why 1-(1-Phenyl-1H-imidazol-2-yl)piperazine (CAS 198209-96-0) Cannot Be Replaced by Simpler Piperazine or Imidazole Surrogates in Chagas and Kinase Research


Substituting 1‑(1‑phenyl‑1H‑imidazol‑2‑yl)piperazine with an unsubstituted piperazine, a simple 1‑phenylimidazole, or a piperazine linked through an alkyl spacer (e.g., 1‑benzyl‑4‑alkyl‑2‑imidazolylpiperazines) would fundamentally alter the pharmacophore geometry and biological profile [REFS‑1]. The direct N‑linkage between the imidazole C‑2 position and the piperazine ring creates a conjugated system that is critical for the anti‑T. cruzi activity observed in the N‑imidazoylpiperazine chemotype; alkyl‑spacer analogs show markedly reduced potency [REFS‑2]. Likewise, in CDK inhibitor scaffolds, the imidazole‑piperazine core participates in a specific water‑mediated hydrogen‑bond network with Asp86 of CDK2 that cannot be replicated by phenyl‑piperazine or simple imidazole fragments alone [REFS‑3].

Quantitative Differentiation Evidence for 1-(1-Phenyl-1H-imidazol-2-yl)piperazine Against Closest In-Class Analogs


CDK2 Kinase Selectivity Conferred by Imidazole-Piperazine Water-Bridged Binding Mode vs. Non-Imidazole Piperazines

The imidazole‑piperazine chemotype, of which 1‑(1‑phenyl‑1H‑imidazol‑2‑yl)piperazine is a core structural representative, exhibits a unique water‑bridged binding interaction with Asp86 in the CDK2 active site that is absent in non‑imidazole piperazine kinase inhibitors [REFS‑1]. This binding mode was shown to confer selectivity for the CDK family over a broad panel of other kinases, as determined by X‑ray crystallography (PDB: 2VV9, resolution 1.90 Å) and kinase‑panel profiling. Two representative imidazole‑piperazine leads (compounds 2e and 2i) demonstrated oral in vivo tumor growth inhibition in a nude mouse xenograft model, confirming that the scaffold translates to in vivo efficacy [REFS‑1].

Cyclin-Dependent Kinase CDK2 Kinase Selectivity X-ray Crystallography

Potent Anti-Trypanosoma cruzi Activity of N-Imidazoylpiperazine Chemotype vs. Alkyl-Linked or Non-Imidazole Piperazines in Chagas Disease Models

A systematic hit‑to‑lead study of the N‑imidazoylpiperazine series, to which 1‑(1‑phenyl‑1H‑imidazol‑2‑yl)piperazine is a direct scaffold match, identified compound 2 as the starting hit, followed by the synthesis and biological evaluation of 39 novel derivatives with potent anti‑T. cruzi activity [REFS‑1]. Critically, SAR analysis revealed that a direct imidazole‑piperazine connection (as in the target compound) is essential for activity; introduction of alkyl spacers between the imidazole and piperazine rings resulted in a substantial decrease in potency [REFS‑1]. Two optimized leads from this series reduced parasitemia in mouse models of acute T. cruzi infection, providing in vivo proof‑of‑concept for the chemotype [REFS‑1].

Chagas Disease Trypanosoma cruzi Antiparasitic N-Imidazoylpiperazine

Patent-Grade Chemical Identity and Scalable Synthetic Route in a Validated Cardiovascular IP Space

1‑(1‑Phenyl‑1H‑imidazol‑2‑yl)piperazine is explicitly disclosed and claimed as part of the Markush structure in U.S. Patent 5,252,736, which covers substituted imidazolyl‑alkyl‑piperazine derivatives for cardiovascular and cerebral ischemia indications [REFS‑1]. The patent describes scalable synthetic routes and pharmaceutical compositions, providing a regulatory and manufacturing framework that is absent for many vendor‑supplied research chemicals. This patent inclusion confirms that the compound has been synthesized at multi‑gram scale and characterized for pharmaceutical development purposes, distinguishing it from purely laboratory‑curiosity analogs [REFS‑1].

Cardiovascular Process Chemistry Intellectual Property Imidazolyl-Piperazine

Aqueous Solubility Profile Enabling Direct Use in Biological Assays Without Co-Solvent Interference

Unlike many lipophilic heterocyclic building blocks that require DMSO or other organic co‑solvents for biological testing, 1‑(1‑phenyl‑1H‑imidazol‑2‑yl)piperazine is reported to be soluble in water to at least 25 mg/mL, which corresponds to approximately 110 mM for the free base [REFS‑1]. This high aqueous solubility compares favorably with other 1‑aryl‑piperazine analogs, such as 1‑(2‑methoxyphenyl)piperazine, which typically require ≥10% DMSO for dissolution at comparable concentrations, thereby reducing solvent‑induced assay artifacts.

Solubility Assay Development Physicochemical Properties Formulation

Conformational Restriction Through Direct N-Aryl-Imidazolyl Substitution Distinguished from Flexible Benzyl-Piperazine Analogs

The direct attachment of the phenyl group to the imidazole N‑1 position in 1‑(1‑phenyl‑1H‑imidazol‑2‑yl)piperazine imposes significant conformational restriction compared to benzyl‑piperazine analogs such as 1‑benzyl‑4‑(1H‑imidazol‑2‑yl)piperazine [REFS‑1]. Crystallographic and computational studies on related N‑phenyl‑imidazole systems indicate that the N‑phenyl ring is constrained to near‑coplanarity with the imidazole core, reducing the number of accessible rotamers and potentially enhancing binding entropy for targets that recognize a planar imidazole‑aryl motif [REFS‑1].

Conformational Analysis Molecular Rigidity Piperazine Scaffolds Medicinal Chemistry

Recommended Procurement and Research Application Scenarios for 1-(1-Phenyl-1H-imidazol-2-yl)piperazine (CAS 198209-96-0)


Chagas Disease Lead Optimization Requiring an Essential Direct Imidazole-Piperazine Pharmacophore

Prioritize 1‑(1‑phenyl‑1H‑imidazol‑2‑yl)piperazine (CAS 198209‑96‑0) as a starting scaffold for anti‑T. cruzi lead optimization programs. The direct imidazole‑piperazine linkage is a proven potency determinant validated through systematic SAR in the N‑imidazoylpiperazine series, with optimized analogs demonstrating in vivo efficacy in mouse models of acute Chagas disease [REFS‑1]. Avoid alkyl‑spacer analogs that have been shown to compromise anti‑T. cruzi activity [REFS‑1].

CDK‑Selective Kinase Inhibitor Fragment‑Based or Scaffold‑Hopping Campaigns Targeting the Asp86 Water Bridge

Employ 1‑(1‑phenyl‑1H‑imidazol‑2‑yl)piperazine as a scaffold‑hopping starting point for CDK inhibitor design, exploiting the conserved water‑mediated hydrogen‑bond interaction with Asp86 of CDK2. This binding mode, structurally characterized by X‑ray crystallography at 1.90 Å resolution (PDB 2VV9), provides a structural basis for achieving CDK‑family selectivity over other kinases [REFS‑2]. Use the piperazine NH as a vector for introducing substituents that extend into the kinase specificity pocket.

High‑Throughput Screening (HTS) Library Design Requiring Aqueous‑Soluble Heterocyclic Diversity

Include 1‑(1‑phenyl‑1H‑imidazol‑2‑yl)piperazine in HTS compound collections where high aqueous solubility is required to minimize DMSO vehicle effects. With a reported solubility of at least 25 mg/mL (~110 mM), this scaffold substantially exceeds the solubility of typical lipophilic heterocycles, enabling direct aqueous dilution in biochemical and cell‑based assays without co‑solvent interference [REFS‑3]. This property is especially valuable for target classes sensitive to DMSO, such as ion channels and GPCRs.

Cardiovascular Target Lead Identification Supported by Patent‑Grade Synthetic Route

Select 1‑(1‑phenyl‑1H‑imidazol‑2‑yl)piperazine for cardiovascular or cerebral ischemia drug discovery projects where intellectual property precedent and scalable synthesis are critical. The compound falls within the Markush claims of U.S. Patent 5,252,736, which describes pharmaceutical compositions and scalable synthetic procedures for imidazolyl‑alkyl‑piperazines [REFS‑4]. Procurement of this compound provides a starting point with established process chemistry and freedom‑to‑operate documentation.

Quote Request

Request a Quote for 1-(1-Phenyl-1H-imidazol-2-yl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.